

An In-depth Technical Guide to 4-(Aminomethyl)thiazole Hydrochloride

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Compound of Interest

Compound Name: 4-(Aminomethyl)thiazole
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Aminomethyl)thiazole hydrochloride**, a key heterocyclic building block in medicinal chemistry and drug development. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in modulating critical signaling pathways.

Core Physicochemical Properties

4-(Aminomethyl)thiazole hydrochloride is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its quantitative data are summarized below.

Property	Value	Reference
Molecular Weight	150.63 g/mol	[1] [2]
Molecular Formula	C ₄ H ₇ ClN ₂ S	[1] [2]
Appearance	Off-white to white solid	
Purity	≥97%	
CAS Number	117043-86-4	[1] [2]

Synthesis and Characterization: Experimental Protocols

The synthesis of **4-(Aminomethyl)thiazole hydrochloride** can be achieved through a multi-step process, often involving the Hantzsch thiazole synthesis as a key step. The following protocols are representative methods for its synthesis and characterization.

Synthesis Protocol: Modified Hantzsch Thiazole Synthesis

This protocol describes a common route to synthesize the thiazole core, followed by functional group manipulation to yield the final product.

- Step 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride.
 - To a solution of 1,3-dichloroacetone (1 equivalent) in absolute ethanol, add thioformamide (1 equivalent).
 - Stir the reaction mixture at room temperature for 24 hours.
 - Cool the mixture to 4°C and allow it to stand for 12 hours to facilitate crystallization.
 - Collect the resulting crystalline solid, 4-(chloromethyl)thiazole hydrochloride, by filtration and wash with cold ethanol.
- Step 2: Azide Formation.
 - Dissolve the 4-(chloromethyl)thiazole hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
 - Add sodium azide (NaN_3 , 1.1 equivalents) portion-wise at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(azidomethyl)thiazole.
- Step 3: Reduction to 4-(Aminomethyl)thiazole.
 - Dissolve the 4-(azidomethyl)thiazole (1 equivalent) in methanol.
 - Add a catalyst, such as 10% Palladium on carbon (Pd/C).
 - Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
 - Filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
- Step 4: Hydrochloride Salt Formation.
 - Dissolve the crude 4-(aminomethyl)thiazole in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
 - Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield **4-(aminomethyl)thiazole hydrochloride**.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
- Analysis: Inject the sample and analyze the chromatogram for the retention time and peak area to determine purity.[3][4]

¹H NMR Spectroscopy for Structural Elucidation:

While a specific spectrum for **4-(Aminomethyl)thiazole hydrochloride** is not readily available, a representative spectrum can be predicted.

- Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆).
- Expected Chemical Shifts (δ, ppm):
 - A singlet for the two protons of the aminomethyl group (-CH₂-NH₃⁺), typically in the range of 4.0-4.5 ppm.
 - A singlet or doublet for the proton on the thiazole ring at position 5 (C5-H), expected around 7.5-8.0 ppm.
 - A singlet or doublet for the proton on the thiazole ring at position 2 (C2-H), expected around 9.0-9.5 ppm.
 - A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

Role in Drug Development and Signaling Pathways

Thiazole-containing compounds are integral to numerous FDA-approved drugs and are a focus of ongoing drug discovery efforts due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

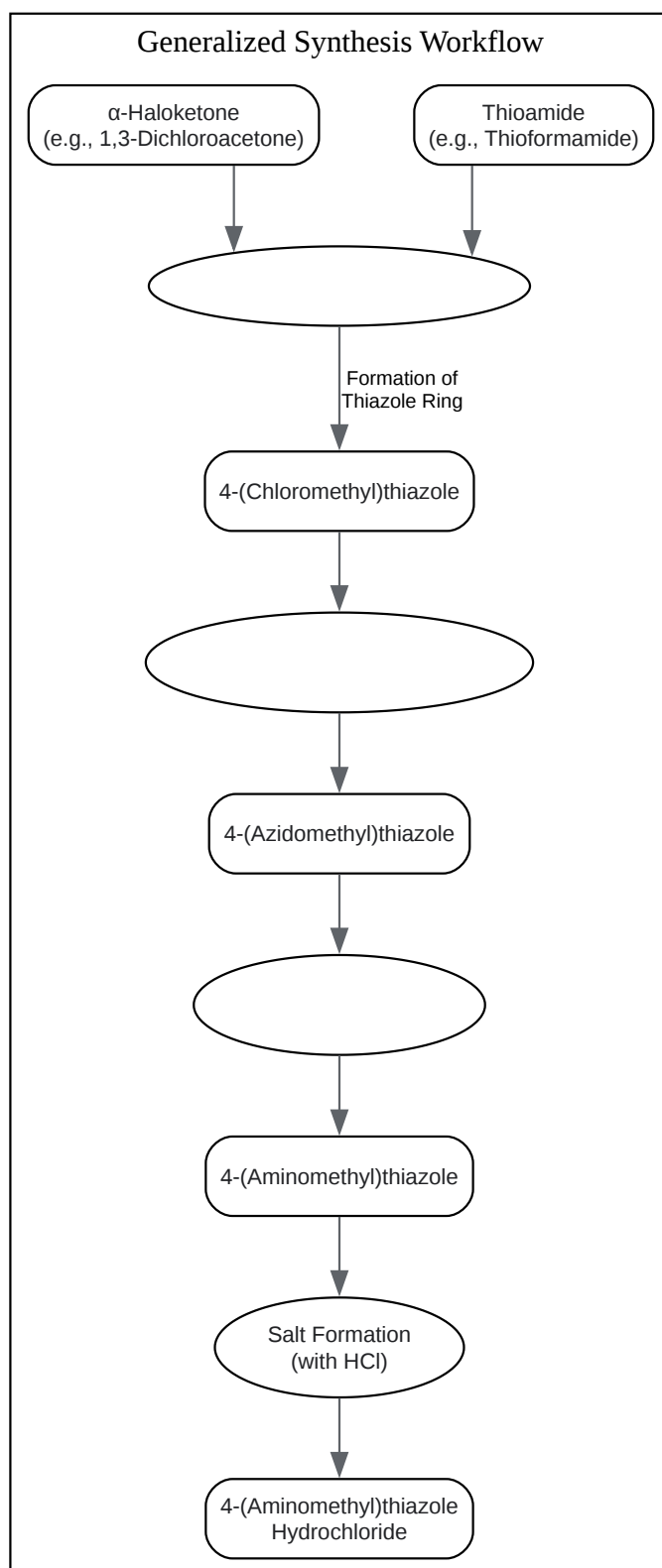
Application in Kinase Inhibition

The thiazole scaffold is a common pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[3] Many thiazole derivatives target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway:

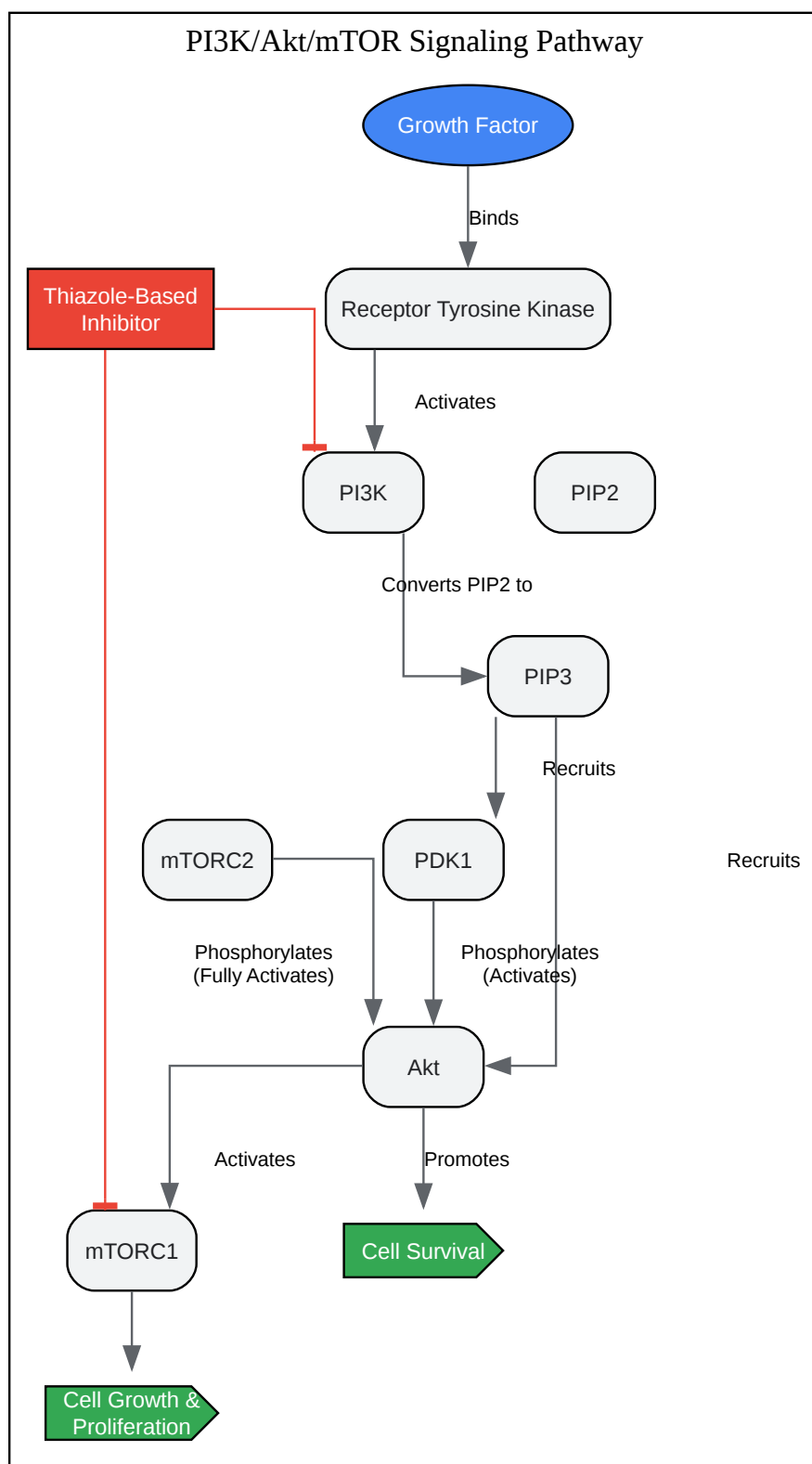
This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Thiazole-based inhibitors can be designed to target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting tumor growth.

Below is a diagram illustrating a generalized workflow for the synthesis of a 4-substituted thiazole derivative and a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based drugs.



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Caption: A generalized workflow for the synthesis of **4-(Aminomethyl)thiazole hydrochloride**.



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Caption: The PI3K/Akt/mTOR signaling pathway, a target for thiazole-based inhibitors.

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